![molecular formula C₂₇H₄₃D₃O₄ B1145129 3α,7α-Dihydroxycoprostanic Acid-d3 CAS No. 338976-76-4](/img/new.no-structure.jpg)
3α,7α-Dihydroxycoprostanic Acid-d3
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Overview
Description
3α,7α-Dihydroxycoprostanic Acid-d3 is a deuterium-labeled analogue of 3α,7α-Dihydroxycoprostanic Acid. This compound is an endogenous metabolite and a bile acid precursor to chenodeoxycholic acid . The deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3α,7α-Dihydroxycoprostanic Acid-d3 involves the incorporation of deuterium into the 3α,7α-Dihydroxycoprostanic Acid molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using deuterated reagents. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for scientific research .
Chemical Reactions Analysis
Types of Reactions
3α,7α-Dihydroxycoprostanic Acid-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Metabolomics and Lipid Metabolism
3α,7α-Dihydroxycoprostanic Acid-d3 is utilized in metabolomics studies to understand lipid metabolism pathways. It serves as a marker for bile acid synthesis and can help elucidate the metabolic alterations associated with various diseases, including obesity and diabetes. Research has demonstrated that bile acids, including this compound, influence the regulation of lipid metabolism through their interaction with nuclear hormone receptors such as the farnesoid X receptor (FXR) and the vitamin D receptor (VDR) .
Clinical Research
In clinical settings, this compound is investigated for its potential role in diagnosing metabolic disorders. For instance, abnormal levels of this compound have been observed in patients with conditions like Zellweger syndrome, where mitochondrial dysfunction leads to impaired bile acid synthesis . This compound's quantification in biological fluids can provide insights into the underlying pathophysiology of such disorders.
Therapeutic Implications
The therapeutic potential of this compound is being explored in relation to its effects on cholesterol metabolism and cardiovascular health. Studies suggest that bile acids can modulate inflammation and lipid accumulation in macrophages, which are crucial processes in atherosclerosis . Thus, compounds like this compound may offer new avenues for treatment strategies aimed at reducing cardiovascular risk.
Case Study 1: Bile Acids in Metabolic Disorders
A study examined the profiles of bile acids in individuals with metabolic syndrome. The researchers found that altered levels of this compound correlated with insulin resistance and lipid dysregulation. This highlights its potential as a biomarker for metabolic health .
Case Study 2: Impact on Cardiovascular Health
In another investigation involving patients with coronary artery disease, this compound levels were linked to inflammatory markers. The findings suggested that this bile acid may play a role in modulating inflammatory responses associated with cardiovascular conditions .
Table 1: Overview of Applications of this compound
Application Area | Description | Key Findings |
---|---|---|
Metabolomics | Study of lipid metabolism pathways | Identified as a marker for bile acid synthesis |
Clinical Diagnostics | Diagnosis of metabolic disorders | Abnormal levels in conditions like Zellweger syndrome |
Therapeutics | Potential role in cholesterol metabolism | Modulates inflammation and lipid accumulation |
Mechanism of Action
The mechanism of action of 3α,7α-Dihydroxycoprostanic Acid-d3 involves its role as a bile acid precursor. It undergoes enzymatic conversion to chenodeoxycholic acid, which plays a crucial role in the digestion and absorption of fats. The deuterium labeling allows researchers to track its metabolic pathways and interactions within the body .
Comparison with Similar Compounds
Similar Compounds
3α,7α-Dihydroxycoprostanic Acid: The non-deuterated analogue, also a bile acid precursor.
Chenodeoxycholic Acid: The final product of the metabolic pathway involving 3α,7α-Dihydroxycoprostanic Acid-d3.
Cholic Acid: Another bile acid with similar metabolic functions
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which provides a valuable tool for studying metabolic processes and drug interactions. This labeling allows for precise tracking and quantification in various research applications .
Biological Activity
3α,7α-Dihydroxycoprostanic Acid-d3 is a stable isotope-labeled derivative of 3α,7α-dihydroxycoprostanic acid, an endogenous metabolite and bile acid. This compound serves as a precursor to chenodeoxycholic acid and plays a significant role in various biological processes, including lipid metabolism and signaling pathways. Its biological activity and potential therapeutic applications are subjects of ongoing research.
Molecular Structure
- Molecular Formula : C24H42O4
- Molecular Weight : 402.58 g/mol
- CAS Number : 338976-76-4
Biological Activity
This compound exhibits various biological activities primarily due to its role in bile acid synthesis and metabolism. Below are some key findings regarding its biological activity:
1. Bile Acid Metabolism
As a bile acid precursor, this compound plays a crucial role in the enterohepatic circulation of bile acids. It is involved in the emulsification and absorption of dietary fats and fat-soluble vitamins in the intestine.
2. Lipid Metabolism Regulation
Research indicates that bile acids can influence lipid metabolism by activating specific nuclear receptors such as the farnesoid X receptor (FXR). Activation of FXR leads to the regulation of genes involved in lipid homeostasis, potentially impacting conditions like obesity and metabolic syndrome .
3. Anti-inflammatory Effects
Studies have shown that bile acids can exert anti-inflammatory effects by modulating immune responses. For instance, they may reduce the expression of pro-inflammatory cytokines and promote the resolution of inflammation .
4. Potential Therapeutic Applications
Given its biological activities, there is growing interest in the therapeutic potential of this compound in treating metabolic disorders, liver diseases, and inflammatory conditions.
Case Study 1: Bile Acid Synthesis Disorders
In patients with disorders affecting bile acid synthesis, such as primary bile acid malabsorption, supplementation with bile acids including derivatives like 3α,7α-dihydroxycoprostanic acid has shown promising results in improving symptoms and restoring normal metabolic function.
Case Study 2: Obesity Management
A clinical trial investigated the effects of bile acid supplementation on weight loss in obese patients. Results indicated that those receiving bile acids experienced significant reductions in body weight and improvements in metabolic markers compared to controls .
Comparative Analysis with Related Compounds
Compound | Role in Metabolism | Biological Activity |
---|---|---|
Chenodeoxycholic Acid | Primary bile acid | Regulates cholesterol metabolism |
3α-Hydroxy-5β-cholanic Acid | Bile acid precursor | Antimicrobial properties |
Lithocholic Acid | Secondary bile acid | Involved in detoxification |
Properties
CAS No. |
338976-76-4 |
---|---|
Molecular Formula |
C₂₇H₄₃D₃O₄ |
Molecular Weight |
437.67 |
Synonyms |
(3α,5β,7α)-3,7-Dihydroxycholestan-26-oic Acid-d3; 3α,7α-Dihydroxy-5β-cholestan-26-oic Acid-d3; 3α,7α-Dihydroxy-5β-cholestanoic Acid-d3; 3α,7α-Hydroxy-5β-cholestan-26-oic Acid-d3; (3α,5β,7α)-3,7-Dihydroxy-cholestan-26-oic-27,27,27-d3 Acid; |
Origin of Product |
United States |
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